molecular formula C25H26N4O3 B11266892 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B11266892
M. Wt: 430.5 g/mol
InChI Key: ZHLCBZUKPVJNHA-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and a phenylpropylacetamide moiety.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H26N4O3/c1-2-32-21-12-10-20(11-13-21)22-17-23-25(31)28(15-16-29(23)27-22)18-24(30)26-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-17H,2,6,9,14,18H2,1H3,(H,26,30)

InChI Key

ZHLCBZUKPVJNHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the phenylpropylacetamide moiety: This final step involves the coupling of the phenylpropylacetamide group to the intermediate compound, typically using amide bond formation techniques.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique pyrazolo[1,5-a]pyrazine structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C23H26N4O3. Its molecular weight is approximately 402.48 g/mol. The structural features include an ethoxy group and a pyrazolo[1,5-a]pyrazine core, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core : This involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.
  • Introduction of Ethoxy Group : The ethoxy group is introduced via alkylation reactions.
  • Acetamide Formation : The final step involves the acetamide formation through acylation reactions.

Controlled reaction conditions and the use of catalysts are crucial to achieving high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The specific biological mechanisms of action for this compound require further investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression and inflammation. Potential areas of focus include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or proteases involved in tumor growth.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different biological activity compared to ethoxy group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Features methoxy substitutions; may enhance solubility and bioavailability.

The distinct combination of ethoxy and other substituents in this compound contributes to its unique chemical and biological profile.

Case Studies

Recent studies have demonstrated the efficacy of similar pyrazolo compounds in preclinical models:

  • In Vitro Studies : A study highlighted that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values indicating potent activity .
  • In Vivo Models : Animal studies reported that these compounds reduced tumor size significantly when administered at specific dosages, indicating their potential as therapeutic agents .

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